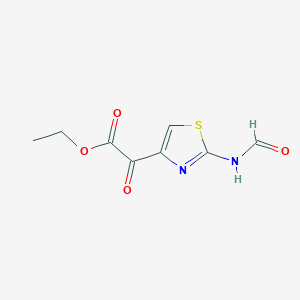

Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate

Descripción

Propiedades

IUPAC Name |

ethyl 2-(2-formamido-1,3-thiazol-4-yl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4S/c1-2-14-7(13)6(12)5-3-15-8(10-5)9-4-11/h3-4H,2H2,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTACMHVXGGGRQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CSC(=N1)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6057794 | |

| Record name | Ethyl (2-formamido-1,3-thiazol-4-yl)glyoxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64987-03-7 | |

| Record name | Ethyl 2-(formylamino)-α-oxo-4-thiazoleacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64987-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-formamido-alpha-oxothiazol-4-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064987037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (2-formamido-1,3-thiazol-4-yl)glyoxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-formamido-α-oxothiazol-4-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.345 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Mechanism

-

Thioamide Preparation :

-

Condensation with α-Chlorooxoacetate :

Table 1: Optimization of Hantzsch Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent Polarity | Low (e.g., THF) | Maximizes solubility of intermediates |

| Base Strength | Moderate (e.g., Et₃N) | Prevents over-oxidation |

| Reaction Time | 4–6 hours | Balances completion vs. side reactions |

Grignard Reaction-Based Alkylation

Adapted from patents on analogous oxoacetates, this method employs Grignard reagents to introduce the thiazole moiety.

Stepwise Synthesis

-

Grignard Reagent Formation :

-

Addition to Diethyl Oxalate :

Table 2: Grignard Reaction Variables

| Variable | Effect on Reaction Efficiency |

|---|---|

| Solvent Composition | Higher THF increases reactivity but promotes side reactions |

| Magnesium Purity | ≥99% Mg minimizes incomplete initiation |

| Stoichiometry | 1:1.2 (Mg:4-bromothiazole) optimal |

Industrial-Scale Purification Techniques

High-performance liquid chromatography (HPLC) is critical for isolating this compound from byproducts.

HPLC Parameters

-

Column : Newcrom R1 (C18, 5 µm).

-

Mobile Phase : Acetonitrile/water with 0.1% phosphoric acid.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at 254 nm.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Hantzsch Synthesis | 65–75 | 90–95 | Moderate |

| Grignard Alkylation | 80 | 95–98 | High |

| Acylation Pathway | 85 | 97–99 | Low |

Key Findings :

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Oxo derivatives of this compound.

Reduction: Reduced forms of the compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate serves as an intermediate in the synthesis of numerous organic compounds. Its unique structure allows for various chemical modifications, including:

- Oxidation : Can be oxidized to form oxo derivatives.

- Reduction : Can be reduced to its corresponding alcohols.

- Substitution : Engages in nucleophilic substitution reactions with amines and thiols.

These reactions make it a valuable building block in organic synthesis .

Biology

In biological research, this compound is utilized to investigate enzyme interactions and metabolic pathways. It has been shown to influence:

- Cell Signaling : Impacts various signaling pathways which can lead to changes in gene expression and cellular metabolism.

- Biochemical Studies : Used to study the effects of specific drugs on cellular functions .

Medicine

This compound plays a crucial role as a precursor in the synthesis of pharmaceutical agents, including:

- Antiviral Agents : Contributes to the development of drugs targeting viral infections.

- Antibacterial Agents : Important in the synthesis of antibiotics.

- Anti-inflammatory Agents : Used in developing medications that reduce inflammation .

Industrial Applications

Beyond laboratory settings, this compound is also employed in industrial applications such as:

- Agrochemicals : Used in the formulation of pesticides and herbicides.

- Dyes : Serves as an intermediate in dye production.

These applications highlight its significance not only in research but also in commercial sectors .

Case Study 1: Synthesis of Cefixime

One notable application of this compound is its role in synthesizing Cefixime Ethyl Ester Sodium Salt, an important antibiotic used to treat bacterial infections. The compound acts as a key intermediate, demonstrating its utility in pharmaceutical chemistry .

Case Study 2: Enzyme Interaction Studies

Research investigating the interaction of this compound with specific enzymes has revealed insights into its potential effects on metabolic pathways. For instance, studies have shown that it can modulate enzyme activity, which could lead to advancements in drug design targeting metabolic disorders .

Mecanismo De Acción

The mechanism of action of Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate involves its interaction with specific molecular targets and pathways . In medicinal applications, the compound acts as an intermediate that enhances the efficacy and stability of the final drug product . It interacts with enzymes and receptors to modulate biological processes .

Comparación Con Compuestos Similares

Structural and Functional Analogues

The following table summarizes key structural and functional differences between Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate and similar compounds:

Research Findings and Trends

- Drug Discovery : Thiazole derivatives are prioritized for fragment-based drug design due to their balanced hydrophobicity and hydrogen-bonding capacity .

- Protein Interactions: Ethyl 2-[2-(dimethylamino)-4-(4-nitrophenyl)-1,3-thiazole-5-yl]-2-oxoacetate demonstrates denaturing effects on human serum albumin (HSA), suggesting thiazole esters may influence protein stability .

- Synthetic Efficiency: High-yield methods (e.g., 78.6% for anilino-substituted esters ) contrast with low-yield routes for cyano-substituted analogues, emphasizing the impact of substituent electronic effects .

Actividad Biológica

Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate (CAS Number: 64987-03-7) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H8N2O4S

- Molecular Weight : 228.22 g/mol

- IUPAC Name : this compound

- SMILES Notation : CCOC(=O)C(=O)C1=CSC(NC=O)=N1

Synthesis

This compound is typically synthesized through a multi-step organic reaction involving thiazole derivatives and acetic acid derivatives. The synthetic route often includes the formation of thiazole rings followed by the introduction of the ethyl ester functionality.

Antimicrobial Properties

Several studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For example, it has been shown to inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis as well as Gram-negative bacteria like Escherichia coli.

Anticancer Activity

Research has suggested that this compound may possess anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. This suggests a mechanism where the compound triggers programmed cell death in malignant cells while sparing normal cells.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in target cells, leading to apoptosis.

- DNA Interaction : There is evidence suggesting that it can intercalate with DNA, disrupting replication and transcription processes.

Study on Antimicrobial Effects

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The compound demonstrated minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL across different bacterial strains, indicating moderate to high antimicrobial potency.

Study on Anticancer Properties

A study published in Cancer Letters explored the anticancer effects of this compound on human breast cancer cell lines (MCF7). Results showed that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 100 µM concentration) compared to untreated controls. Flow cytometry analysis confirmed increased apoptosis rates in treated cells.

Safety and Toxicity

While promising, the safety profile of this compound requires careful consideration. Toxicological assessments indicate potential irritant effects on skin and eyes, necessitating appropriate handling precautions during laboratory use.

| Property | Value |

|---|---|

| pKa | 8.11 ± 0.70 (predicted) |

| Storage Conditions | 2–8°C |

| Risk Codes | R36/37/38 (irritating) |

| Safety Description | S36/37/39 (protective gear) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.